

# 1-Butanethiol (CAS 109-79-5): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Butanethiol

Cat. No.: B090362

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **1-Butanethiol** (CAS 109-79-5), also known as n-butyl mercaptan. It covers its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. The information is compiled and presented to serve as a critical resource for professionals in research and development.

## General Information

**1-Butanethiol** is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula  $C_4H_{10}S$ .<sup>[1][2][3][4]</sup> It is most recognized for its extremely strong and pungent odor, often described as skunk-like, cabbage-like, or garlicky.<sup>[1][2][3][5]</sup> This characteristic smell is detectable by the human nose at exceptionally low concentrations, with a reported odor threshold as low as 0.001 to 1.4 parts per billion (ppb).<sup>[2][3]</sup> Structurally, it is an alkanethiol featuring a thiol (-SH) group attached to the terminal carbon of a butane chain.<sup>[2]</sup>

## Physicochemical Properties

The physical and chemical properties of **1-Butanethiol** are summarized in the table below. This data is essential for its handling, storage, and application in experimental designs.

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S	[2][6][7][8]
Molecular Weight	90.19 g/mol	[2][3][6][9]
Melting Point	-116 °C to -115.7 °C	[1][2][3][5][6][10]
Boiling Point	97 °C to 99 °C	[1][2][3][5][6][10]
Density	0.84 g/cm <sup>3</sup> at 20 °C	[1][2][3][4][6]
Vapor Pressure	35 - 61 hPa at 20-25 °C	[3][5][6]
Vapor Density	3.1 (air = 1)	[5]
Flash Point	2 °C to 13 °C (closed cup)	[1][2][3][6][11]
Solubility in Water	0.06 g/100 mL (0.597 g/L) at 20 °C (Slightly soluble)	[1][2][3][5][6]
Solubility in Solvents	Very soluble in alcohol and ether.[1][5]	[1][5]
Refractive Index (n <sub>20/D</sub> )	1.443	[5]
pKa	11.51 at 25 °C	[5]
LogP (Octanol/Water)	2.28 - 2.3	[5][10]
Explosive Limits	1.4 - 11.3 % (v/v)	[5][6]

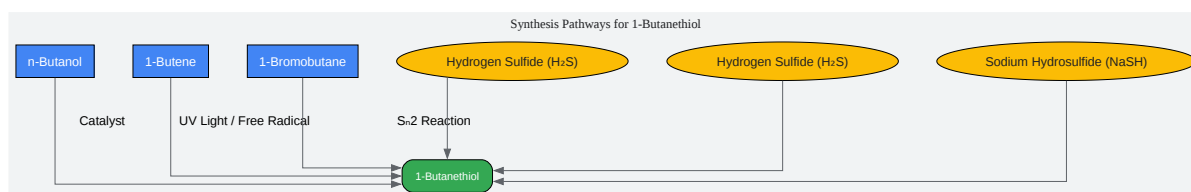
## Synthesis and Production

**1-Butanethiol** is primarily synthesized through several industrial routes. The choice of method depends on the desired purity, scale, and economic feasibility.

- **From Alcohol and Hydrogen Sulfide:** A common method involves the reaction of n-butanol with hydrogen sulfide (H<sub>2</sub>S) over a catalyst.[5][12] This alcohol substitution process is widely used but can result in side reactions, making purification necessary.[12]
- **From Alkene and Hydrogen Sulfide:** The free-radical catalyzed addition of hydrogen sulfide to 1-butene is another significant commercial method, often initiated by ultraviolet (UV) light.

[5] This process offers high atom economy.[12]

- From Alkyl Halide and Hydrosulfide: In laboratory settings, **1-Butanethiol** can be prepared via a nucleophilic substitution ( $S_N2$ ) reaction between an alkyl halide, such as 1-bromobutane, and a sulfur nucleophile like sodium hydrosulfide (NaSH).[13]



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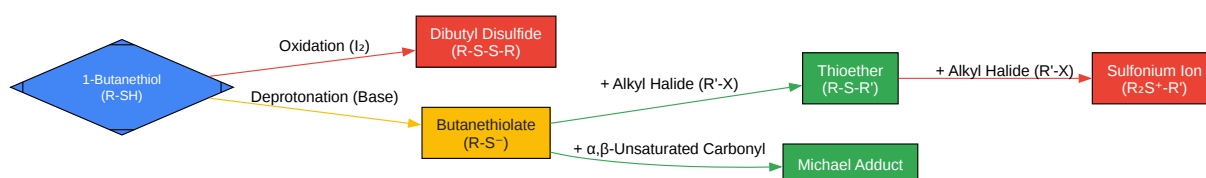
General Synthesis Pathways for **1-Butanethiol**.

## Chemical Reactivity and Key Reactions

**1-Butanethiol** exhibits reactivity typical of alkanethiols, primarily centered around the thiol group.

- Oxidation:** It can be oxidized by mild oxidizing agents like bromine ( $Br_2$ ) or iodine ( $I_2$ ) to form the corresponding disulfide, dibutyl disulfide.[13]
- Acidity and Salt Formation:** The thiol proton is weakly acidic and can be deprotonated by strong bases to form a thiolate anion (butanethiolate), which is a potent nucleophile.
- Nucleophilic Reactions:** As a nucleophile, it participates in reactions such as the Michael addition to electron-deficient alkenes.[14]

- S-Alkylation: The thiolate anion readily reacts with alkyl halides in an  $S_N2$  reaction to yield dialkyl sulfides (thioethers).[13]
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, bases, and alkali metals.[5][10][11]



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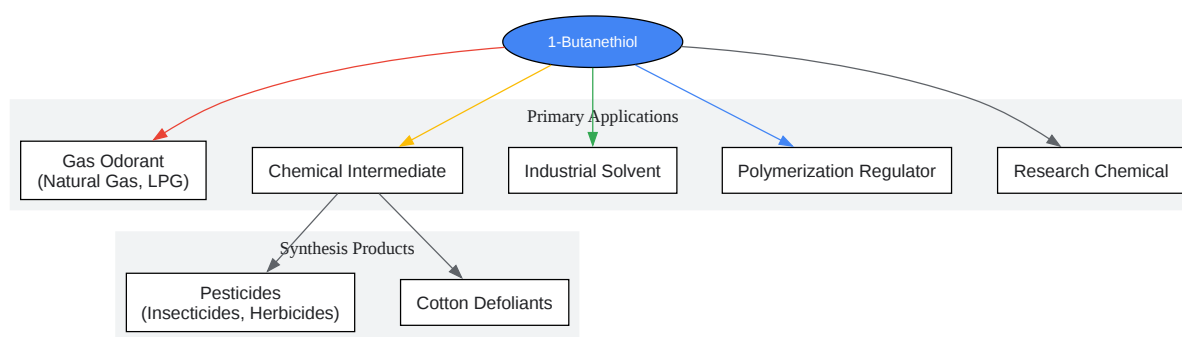
#### Key Reaction Pathways of **1-Butanethiol**.

## Industrial and Research Applications

The distinct properties of **1-Butanethiol** lend it to a variety of applications.

- Gas Odorant: Due to its intense and detectable smell, it is widely used as an odorant for otherwise odorless fuels like natural gas and liquefied petroleum gas (LPG) to enable leak detection.[1][2][4][15]
- Chemical Intermediate: It serves as a crucial intermediate in the synthesis of pesticides, particularly insecticides and herbicides.[1][2][4][12]
- Industrial Solvent: It is employed as a solvent in various industrial processes.[2][3][4][15]
- Polymerization Modifier: In polymer chemistry, it can act as a chain transfer agent to regulate the molecular weight of polymers during free-radical polymerization.[12]
- Research Applications: In research, it is used as a model gaseous analyte for developing fast-responding amperometric gas sensors and in studies involving self-assembled

monolayers on metal surfaces.[16]



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Overview of **1-Butanethiol** Applications.

## Experimental Protocols

Detailed and reliable protocols are crucial for the safe and effective use of **1-Butanethiol** in a laboratory setting.

This protocol describes a lab-scale synthesis from 1-bromobutane and sodium hydrosulfide. Caution: This reaction should be performed in a well-ventilated fume hood due to the stench and toxicity of the product and the potential release of H<sub>2</sub>S gas.

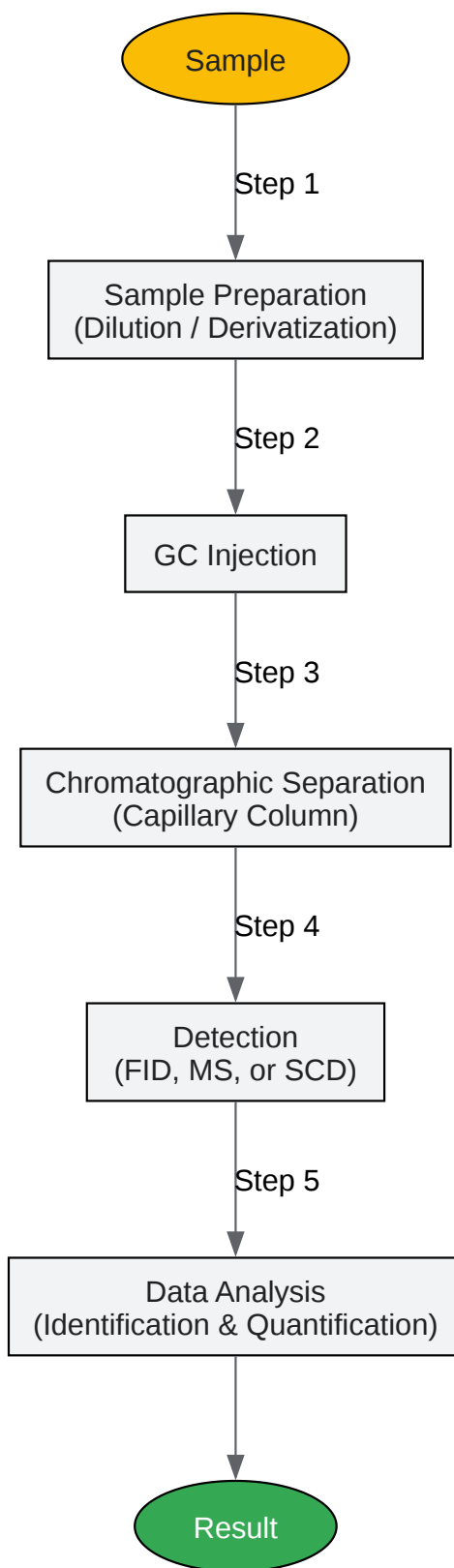
- **Reagent Preparation:** Prepare a solution of sodium hydrosulfide (NaSH) hydrate (1.2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Reaction Setup:** Place the flask in an ice bath to control the initial exothermic reaction.

- Addition of Alkyl Halide: Add 1-bromobutane (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
- Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a small amount of an organic solvent like diethyl ether. Acidify carefully with dilute HCl to neutralize any unreacted NaSH (potential H<sub>2</sub>S evolution).
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude **1-Butanethiol** by fractional distillation to obtain the final product.

This protocol outlines a general method for the analysis of **1-Butanethiol**, for instance, to check purity or quantify its presence in a sample matrix.[\[17\]](#)

- Sample Preparation:
  - Dilute the sample containing **1-Butanethiol** in a suitable solvent (e.g., dichloromethane or hexane) to a concentration within the linear range of the detector.
  - For trace-level analysis, a preconcentration step (e.g., solid-phase microextraction - SPME) or derivatization may be necessary to improve volatility and detector response.[\[17\]](#) A common derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[\[17\]](#)
- Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For sulfur-specific detection, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) is ideal.
- GC Conditions:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, or a specialized column for volatile sulfur compounds).
- Injector: Split/splitless injector at 250 °C.
- Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Detector: FID at 250 °C or MS scanning from m/z 35-200.
- Data Analysis: Identify the **1-Butanethiol** peak by its retention time compared to a pure standard. Quantify using an external or internal standard calibration curve.



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General Workflow for GC Analysis of **1-Butanethiol**.



## Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and identification of **1-Butanethiol**.

Spectroscopy Type	Key Features and Peaks	References
<sup>1</sup> H NMR	$\delta$ ~2.5 ppm (quartet, 2H, -CH <sub>2</sub> -SH); $\delta$ ~1.6 ppm (sextet, 2H, -CH <sub>2</sub> -); $\delta$ ~1.4 ppm (sextet, 2H, -CH <sub>2</sub> -); $\delta$ ~1.3 ppm (triplet, 1H, -SH); $\delta$ ~0.9 ppm (triplet, 3H, -CH <sub>3</sub> ). Shifts can vary with solvent.	[18]
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> ): m/z = 90. Key fragments at m/z = 56 ([M-H <sub>2</sub> S] <sup>+</sup> ), 61 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 47 ([CH <sub>2</sub> SH] <sup>+</sup> ), 41 ([C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> ).	[7][8]
IR Spectroscopy	~2550 cm <sup>-1</sup> (weak, S-H stretch); ~2870-2960 cm <sup>-1</sup> (strong, C-H stretch); ~1465 cm <sup>-1</sup> (C-H bend).	[19]

## Safety, Toxicology, and Handling

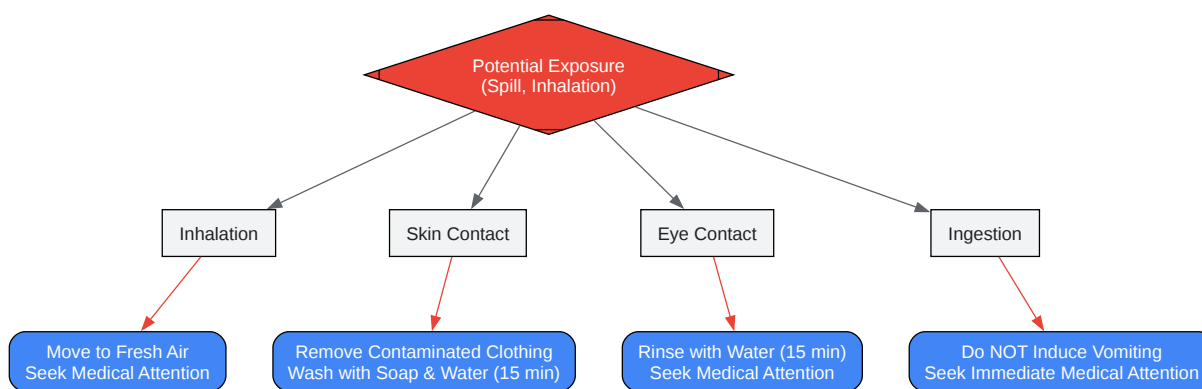
**1-Butanethiol** is a hazardous chemical that requires strict safety protocols.

Hazard Type	Description	GHS Pictograms	References
Physical	Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source.	Flame	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[20]</a>
Health	Harmful if swallowed or inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation and allergic skin reactions.	Exclamation Mark, Health Hazard	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[20]</a>

Metric	Value	Species	References
LD <sub>50</sub> (oral)	1500 mg/kg	Rat	<a href="#">[6]</a>
LC <sub>50</sub> (inhalation)	4020 ppm (4 hr)	Rat	<a href="#">[3]</a>
OSHA PEL	TWA 10 ppm (35 mg/m <sup>3</sup> )	-	<a href="#">[5]</a>
ACGIH TLV	TWA 0.5 ppm	-	<a href="#">[5]</a> <a href="#">[21]</a>
NIOSH REL	Ceiling 0.5 ppm (15 min)	-	<a href="#">[5]</a>

- Engineering Controls: Always handle in a chemical fume hood to avoid inhalation.[\[20\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[11\]](#) Use explosion-proof electrical and ventilation equipment.[\[20\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[\[11\]](#)[\[20\]](#)

- Handling: Ground all containers and equipment to prevent static discharge.[11] Use only non-sparking tools.[20] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[11] Keep containers tightly closed and away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[10][20]



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First Aid Workflow for **1-Butanethiol** Exposure.

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